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molecular formula C8H16O2 B1620174 2-Ethyl-3-hydroxyhexanal CAS No. 496-03-7

2-Ethyl-3-hydroxyhexanal

Cat. No. B1620174
M. Wt: 144.21 g/mol
InChI Key: FMBAIQMSJGQWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04684750

Procedure details

This compound is usually prepared by the hydroformylation of propene yielding a reaction mixture which contains n-butanal, as well as i-butanal and other reaction products. The pure n-butanal is separated from the reaction mixture by distillation and is subsequently subjected to aldolisation to form the corresponding butyraldol. This product is heated, water splits off, and 2-ethyl-hexenal is formed. This compound is then hydrogenated in the presence of appropriate catalysts to form the desired 2-ethyl-hexanol which is then purified in a multi-step distillation process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH3:3].[CH:4](=[O:8])[CH2:5][CH2:6][CH3:7].[CH:9](=[O:13])C(C)C>>[CH3:1][CH2:2][CH2:3][CH:9]([OH:13])[CH:5]([CH:4]=[O:8])[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pure n-butanal is separated from the reaction mixture by distillation

Outcomes

Product
Name
Type
product
Smiles
CCCC(C(CC)C=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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